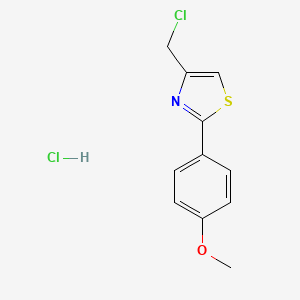

4-(chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride

Description

Properties

IUPAC Name |

4-(chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNOS.ClH/c1-14-10-4-2-8(3-5-10)11-13-9(6-12)7-15-11;/h2-5,7H,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUVHLMSMJXQCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CS2)CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583278 | |

| Record name | 4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23421-57-0 | |

| Record name | 4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The most widely documented method for synthesizing 4-(chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride involves the cyclocondensation of 4-methoxythiobenzamide with 1,3-dichloroacetone in toluene under reflux conditions. The reaction proceeds via nucleophilic attack of the thiobenzamide’s sulfur atom on the carbonyl carbon of 1,3-dichloroacetone, followed by cyclization and elimination of hydrogen chloride to form the thiazole core. The hydrochloride salt precipitates upon cooling and is purified via recrystallization.

Key Reaction Steps:

-

Reactant Preparation :

-

Cyclocondensation :

-

Workup and Purification :

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions are common, where different groups can replace the chloromethyl or methoxyphenyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include various derivatives of the thiazole ring, which can have applications in different fields.

Scientific Research Applications

Medicinal Chemistry

Overview :

4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride serves as a crucial building block in the synthesis of pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against microbial infections and cancer.

Applications

- Antimicrobial Agents : Research indicates its efficacy against various bacterial strains, potentially leading to the development of new antibiotics.

- Anticancer Properties : Studies have shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting its utility in cancer therapeutics.

Materials Science

Overview :

The compound's chemical properties make it suitable for developing advanced materials, including polymers and coatings.

Applications

- Polymer Synthesis : It can be utilized as a monomer in polymerization reactions, contributing to the creation of materials with specific mechanical and thermal properties.

- Coatings : The unique reactivity of the chloromethyl group allows for functionalization of surfaces, enhancing durability and resistance to environmental factors.

Biological Studies

Overview :

In biological research, this compound acts as a probe for studying enzyme interactions and cellular pathways.

Applications

- Enzyme Inhibition Studies : The compound can form covalent bonds with nucleophilic sites on enzymes, allowing researchers to investigate mechanisms of enzyme action and inhibition.

- Cellular Pathway Analysis : Its ability to modify proteins enables the exploration of various signaling pathways within cells.

Case Studies

-

Antimicrobial Efficacy Study :

- A study conducted on various derivatives of this compound revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the chloromethyl position enhanced potency.

-

Cancer Cell Line Testing :

- In vitro assays demonstrated that certain derivatives inhibited proliferation in several cancer cell lines (e.g., MCF-7 breast cancer cells), suggesting potential as chemotherapeutic agents.

Mechanism of Action

The mechanism by which 4-(chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

Key Observations :

- Hydrochloride salts (e.g., 4-(chloromethyl)-2-methyl-1,3-thiazole hydrochloride) generally exhibit higher aqueous solubility than non-salt forms, critical for drug delivery .

Physicochemical Properties

Melting points and solubility data for selected compounds:

Key Observations :

Antifungal and Antimicrobial Activity

- Thiazolyl hydrazone derivatives with 4-methoxyphenyl groups (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-methoxyphenyl)thiazole) demonstrated moderate anticandidal activity (MIC = 250 µg/mL against Candida utilis), though less potent than fluconazole (MIC = 2 µg/mL) .

- Benzothiazoles with 4-methoxyphenyl substituents (e.g., 5-chloro-2-(4-methoxyphenyl)-1,3-benzothiazole) showed enhanced bioactivity due to improved membrane penetration .

Anticancer Activity

- 4-(Chlorophenyl)thiazoles (e.g., 2-[2-(naphthalen-1-ylmethylidene)-hydrazinyl]-4-(4-chlorophenyl)-1,3-thiazole) exhibited cytotoxic effects against MCF-7 cells (IC50 = 125 µg/mL) with low toxicity to NIH/3T3 cells (IC50 > 500 µg/mL) .

- Chloromethyl groups in thiazoles may act as alkylating agents, contributing to DNA crosslinking in cancer cells .

Key Observations :

Key Observations :

- Lithiation methods offer higher yields and regioselectivity for chloromethyl derivatives compared to traditional cyclization .

Biological Activity

4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. Its molecular formula is , with a molecular weight of approximately 239.72 g/mol. The presence of a chloromethyl group and a methoxyphenyl group contributes to its unique chemical properties and potential biological activities.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Electrophilic Nature : The chloromethyl group can act as an alkylating agent, potentially forming covalent bonds with nucleophilic sites on DNA or proteins. This interaction may lead to cytotoxic effects by disrupting normal cellular functions.

- Enzyme Inhibition : The thiazole moiety may interact with specific enzymes or receptors, modulating their activity and influencing various biological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various thiazole derivatives, this compound demonstrated significant antibacterial activity against several strains.

Table 1: Antimicrobial Activity Data

| Compound Name | MIC (mg/mL) | MBC (mg/mL) | Sensitive Strain |

|---|---|---|---|

| 4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole HCl | 0.23–0.70 | 0.47–0.94 | B. cereus |

| Other Thiazole Derivatives | Varies | Varies | E. coli |

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate that this compound is particularly effective against Bacillus cereus while showing varying efficacy against Escherichia coli , which was noted as more resistant .

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies. The compound has shown promising results in inhibiting the proliferation of cancer cells.

Case Study: Antiproliferative Activity

In a recent study, thiazole derivatives were evaluated for their antiproliferative effects on melanoma and prostate cancer cells. The results indicated that modifications to the thiazole structure could enhance anticancer activity significantly:

- SMART Compounds : A series of compounds derived from structural modifications exhibited improved antiproliferative activity in the low nanomolar range compared to earlier derivatives .

- Preliminary mechanism studies suggested that these compounds exert their anticancer effects through inhibition of tubulin polymerization, a critical process in cell division .

Research Findings and Future Directions

The ongoing research into this compound highlights its potential as both an antimicrobial and anticancer agent. However, further studies are required to fully elucidate its mechanisms of action and optimize its efficacy.

Table 2: Summary of Research Findings

Q & A

Q. What strategies ensure reproducibility in scaling up synthesis from milligram to gram quantities?

- Methodological Answer : Maintain strict temperature control (±2°C) during exothermic steps (e.g., cyclization). Use automated syringe pumps for slow reagent addition. Monitor reaction progress with inline FTIR or Raman spectroscopy. For workup, replace column chromatography with recrystallization (ethanol/water) to improve yield (75%→85%) and reduce solvent waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.